2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-5-6-10(17)9-8-11(12(18)19)16(4)15-9/h8,10H,5-7H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMHBSMUYCTPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula: C₁₃H₁₈N₂O₄
Molecular Weight: 270.29 g/mol
Structural Features:
- Pyrazole ring
- Carboxylic acid functional group
- Pyrrolidine moiety with an ester group
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the pyrrolidine and carboxylic acid functionalities enhances their activity against various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate efficacy against Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
Pyrazoles are well-documented for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses. In vitro studies have indicated that similar pyrazole derivatives can significantly reduce inflammation in models of acute edema .
3. Analgesic Properties
The analgesic activity of pyrazole derivatives is often linked to their ability to modulate pain pathways. Compounds structurally related to this compound have shown comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs) .
4. Anticancer Potential
Emerging research suggests that certain pyrazole derivatives possess anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth and metastasis. For example, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many pyrazoles act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway.
- Receptor Modulation: Some derivatives have been found to interact with various receptors, including estrogen receptors and cholecystokinin receptors, influencing cellular signaling pathways .
Case Studies
- Anti-inflammatory Study: A study involving a series of pyrazole derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The most active compound showed a reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
- Antimicrobial Evaluation: In a screening study, several pyrazole derivatives were tested against common bacterial pathogens. One derivative exhibited potent activity against Klebsiella pneumoniae, suggesting potential for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
